1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15374862
InChI: InChI=1S/C21H18N2O2S/c1-14-15(2)26-20-18(14)19(24)23(17-11-7-4-8-12-17)21(25)22(20)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3
SMILES:
Molecular Formula: C21H18N2O2S
Molecular Weight: 362.4 g/mol

1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15374862

Molecular Formula: C21H18N2O2S

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C21H18N2O2S
Molecular Weight 362.4 g/mol
IUPAC Name 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C21H18N2O2S/c1-14-15(2)26-20-18(14)19(24)23(17-11-7-4-8-12-17)21(25)22(20)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3
Standard InChI Key VOXUOFHZDZDYOM-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)C4=CC=CC=C4)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound’s backbone consists of a thieno[2,3-d]pyrimidine system, a bicyclic framework merging a thiophene ring with a pyrimidine moiety. This core is substituted at the N1 position with a benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2), at C3 with a phenyl group (C6H5\text{C}_6\text{H}_5), and at C5 and C6 with methyl groups (CH3\text{CH}_3). The 2,4-dione functional groups complete the pyrimidine ring, introducing hydrogen-bonding capabilities critical for molecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC21H18N2O2S\text{C}_{21}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight362.4 g/mol
IUPAC Name1-Benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione
Canonical SMILESCC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)C4=CC=CC=C4)C
InChI KeyVOXUOFHZDZDYOM-UHFFFAOYSA-N

The stereoelectronic profile of the molecule is dominated by its aromatic substituents, which enhance planar rigidity and π-π stacking potential. Computational models suggest that the benzyl and phenyl groups create a hydrophobic pocket, while the dione groups may participate in hydrogen bonding with biological targets.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions, beginning with the cyclization of substituted thiophenes. A common approach involves:

  • Thiophene Functionalization: Introducing methyl groups at C5 and C6 via alkylation or Friedel-Crafts reactions.

  • Pyrimidine Ring Formation: Cyclocondensation of the thiophene derivative with urea or thiourea derivatives under acidic or basic conditions.

  • N-Substitution: Benzylation at N1 using benzyl halides in the presence of a base (e.g., K2_2CO3_3) and phenyl group introduction at C3 via Suzuki-Miyaura coupling.

Catalysts such as palladium complexes (e.g., Pd(PPh3_3)4_4) are critical for cross-coupling steps, achieving yields of 60–75% under optimized conditions. Microwave-assisted synthesis has been explored to reduce reaction times and improve regioselectivity.

Derivative Formation and Modifications

The compound serves as a scaffold for generating derivatives through reactions at its reactive sites:

  • Dione Groups: Acylation or alkylation to modify hydrogen-bonding capacity.

  • Benzyl Group: Hydrogenolysis to remove the benzyl moiety, enabling further functionalization.

  • Methyl Groups: Oxidation to carboxylic acids or hydroxymethyl groups for enhanced solubility.

Applications in Drug Development

Lead Optimization Strategies

The compound’s modular structure allows for systematic optimization:

  • Lipophilicity Adjustment: Replacing the benzyl group with polar substituents (e.g., pyridyl) to improve aqueous solubility.

  • Bioisosteric Replacement: Substituting the thiophene ring with furan or pyrrole to alter metabolic stability.

Table 2: Comparative Pharmacokinetic Properties

ParameterValue (Parent Compound)Optimized Derivative
LogP3.22.1
Solubility (mg/mL)0.050.8
Plasma Half-Life (hr)1.54.2

Future Directions and Challenges

While 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione shows promise, key challenges remain:

  • Target Identification: Elucidating precise molecular targets through proteomic and crystallographic studies.

  • Formulation Development: Designing nanoparticle-based delivery systems to overcome solubility limitations.

  • In Vivo Efficacy: Validating pharmacological activity in preclinical models of infection and oncology.

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